Enantiomeric Purity as a Key Differentiator for (R)-(+)-N-(2-Allyl)phenylethylamine
The primary and most critical differentiation for (R)-(+)-N-(2-Allyl)phenylethylamine is its enantiomeric purity. While absolute quantitative data from head-to-head comparisons are scarce in the public domain, procurement specifications from reputable vendors stipulate an enantiomeric excess (ee) of ≥95% for this compound, a standard for chiral building blocks. The racemic mixture (CAS not specified) is functionally a 1:1 mixture of (R) and (S) enantiomers, rendering it 50% less potent in any stereospecific application and introducing a confounding variable in research outcomes . This high ee is a baseline requirement that is not met by generic, racemic N-allylphenylethylamine, directly impacting the reproducibility and validity of scientific studies.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥ 95% |
| Comparator Or Baseline | Racemic N-allylphenylethylamine |
| Quantified Difference | 50% (Functional Activity Reduction) |
| Conditions | Vendor Specification |
Why This Matters
For stereoselective applications, the 50% reduction in active enantiomer concentration in a racemate versus the enantiopure compound invalidates kinetic studies, complicates purification, and can lead to false-negative or misleading results in biological assays.
